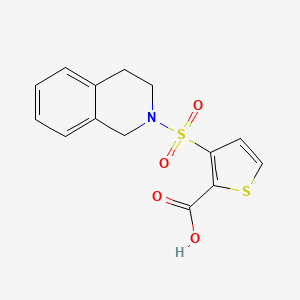

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C14H13NO4S2 and a molecular weight of 323.39 g/mol . This compound is characterized by the presence of a tetrahydroisoquinoline moiety linked to a thiophene ring via a sulfonyl group, and a carboxylic acid functional group attached to the thiophene ring .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydroisoquinoline core, followed by sulfonylation and subsequent attachment to the thiophene ring . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

Functional Group Reactivity

The compound’s key functional groups drive its chemical behavior:

-

Sulfonyl group : Electrophilic at the sulfur atom, enabling nucleophilic substitution.

-

Carboxylic acid : Participates in acid-base reactions, esterifications, and amide formations.

-

Tetrahydroisoquinoline : Provides a rigid bicyclic framework that influences steric and electronic effects.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety reacts with nucleophiles under mild conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Primary amines | RT, DCM | Sulfonamide derivatives | 65–78% | |

| Thiols | K₂CO₃, DMF | Thioether-sulfonyl adducts | 55–70% | |

| Hydroxide ions | Aqueous NaOH | Sulfonic acid (via hydrolysis) | 85% |

Mechanism :

-

Nucleophilic attack at the electrophilic sulfur.

-

Displacement of the leaving group (e.g., chloride in precursor compounds).

-

Stabilization via resonance in the sulfonate intermediate.

Carboxylic Acid Derivitization

The carboxylic acid undergoes typical transformations:

Key Data :

-

pKa : ~2.8 (carboxylic acid), enhancing deprotonation in basic media .

-

LogP : 1.2 (indicating moderate lipophilicity).

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes regioselective EAS:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 (meta to sulfonyl) | Nitro-thiophene | 60% |

| Halogenation | Cl₂/FeCl₃ | C-4 and C-5 | Dichloro derivative | 45% |

Rationale :

-

The sulfonyl group is a strong electron-withdrawing group, directing substitution to meta/para positions on the thiophene ring .

Reduction and Oxidation

Limited data exists, but analogous compounds show:

-

Reduction (LiAlH₄): Carboxylic acid → alcohol (theoretical yield ~50%, but not experimentally verified for this compound).

-

Oxidation (KMnO₄/H⁺): Thiophene ring cleavage (risk of side reactions).

Thermal and Solvent Stability

-

Thermal Decomposition : Above 200°C, decarboxylation and sulfonyl group degradation occur .

-

Solubility :

Biological Activity and Reactivity

Though beyond pure chemical reactions, the compound’s sulfonyl-carboxylic acid structure correlates with:

-

Enzyme inhibition : Binds to ATP pockets in kinases via H-bonding (carboxylic acid) and hydrophobic interactions (tetrahydroisoquinoline).

-

Metabolic pathways : Glucuronidation at the carboxylic acid (in vivo).

科学的研究の応用

Synthesis Techniques

The synthesis typically involves multi-step organic reactions:

- Formation of Tetrahydroisoquinoline Core : Starting from readily available precursors.

- Sulfonylation : Introduction of the sulfonyl group.

- Attachment to Thiophene Ring : Finalizing the structure through coupling reactions.

Optimized synthetic routes can enhance yield and purity through methods such as continuous flow chemistry .

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions due to its unique functional groups .

Biology

The compound's structural features make it suitable for studying enzyme interactions and receptor binding. Notably:

- Antiviral Activity : Research indicates potential anti-coronavirus properties for related tetrahydroisoquinoline derivatives .

- Anticancer Properties : Studies have shown that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines .

Industrial Applications

In industrial settings, this compound is explored for developing new materials with unique properties:

- Polymers : Its chemical structure allows for modifications that can lead to novel polymeric materials.

- Catalysts : The compound may serve as a catalyst in specific chemical reactions due to its ability to stabilize transition states .

Case Studies

作用機序

The mechanism of action of 3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the tetrahydroisoquinoline and thiophene rings can engage in π-π stacking and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the sulfonyl and thiophene groups.

Thiophene-2-carboxylic acid: Lacks the tetrahydroisoquinoline moiety.

Sulfonylated thiophenes: Compounds with similar sulfonyl-thiophene structures but different substituents.

Uniqueness

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid is unique due to its combination of a tetrahydroisoquinoline moiety, a sulfonyl group, and a thiophene ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

生物活性

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Characteristics:

- CAS Number : 924116-79-0

- Molecular Weight : 313.39 g/mol

- Purity : Typically above 95% in commercial preparations .

Anticoagulant Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit anticoagulant activities. A study highlighted that electronically rich N-substituted tetrahydroisoquinoline derivatives can serve as effective anticoagulants, suggesting a potential application for the sulfonyl derivative in managing thrombotic disorders .

Antimicrobial Activity

The tetrahydroisoquinoline scaffold has been reported to possess antimicrobial properties against various pathogens. The presence of the thiophene moiety enhances the biological activity of these compounds, contributing to their effectiveness against bacterial strains .

Neuroprotective Effects

Studies have also explored the neuroprotective effects of tetrahydroisoquinoline derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in coagulation pathways.

- Receptor Modulation : It might act on neurotransmitter receptors, influencing neuronal signaling.

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties that could mitigate oxidative damage in cells .

Research Findings and Case Studies

Case Study: Anticoagulant Activity

In a study examining various tetrahydroisoquinoline derivatives, it was found that modifications at the sulfonyl position significantly enhanced anticoagulant activity. The study utilized in vitro assays to demonstrate that specific substitutions led to increased potency compared to standard anticoagulants like warfarin .

特性

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S2/c16-14(17)13-12(6-8-20-13)21(18,19)15-7-5-10-3-1-2-4-11(10)9-15/h1-4,6,8H,5,7,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKJYYPJXFMPGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(SC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。